3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea
Description
This compound features a quinoline core substituted with a 3-chlorophenyl group at position 2, a 4-methoxy group at position 4, and a urea linkage connecting the quinoline to a 3-methoxyphenyl moiety. The 3-chlorophenyl group may contribute to steric and electronic effects critical for biological activity.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-30-19-8-4-7-17(12-19)26-24(29)27-18-9-10-21-20(13-18)23(31-2)14-22(28-21)15-5-3-6-16(25)11-15/h3-14H,1-2H3,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAVDGGUPYCSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the chlorophenyl and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For example, the chlorophenyl group can be introduced using chlorobenzene and a Lewis acid catalyst.
Urea Formation: The final step involves the formation of the urea moiety by reacting the quinoline derivative with an isocyanate or a carbodiimide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues in Urea/Thiourea Families
(a) Quinazoline-Based Ureas ()
Compounds such as 1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(3-fluorobenzyl)urea (13) share a urea linkage and aromatic substitutions but differ in their core structure (quinazoline vs. quinoline). Quinazoline derivatives often exhibit distinct electronic properties due to the additional nitrogen atom, which may alter binding interactions.
(b) Thiazole-Piperazine Ureas ()
Compounds like 1f and 11l () incorporate thiazole and piperazine moieties, resulting in higher molecular weights (e.g., 667.9 Da for 1f vs. ~450–500 Da estimated for the target compound). The thiazole core may confer rigidity and influence metabolic stability compared to the quinoline core. For instance, compound 11l (1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) shares the 3-methoxyphenyl group but includes a hydrazinyl-piperazine side chain, which could enhance water solubility .
(c) Benzothiazole-Based Ureas ()
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea () replaces the quinoline with a benzothiazole ring and adds a trifluoromethyl group. The benzothiazole core is associated with distinct pharmacokinetic profiles, while the trifluoromethyl group may increase metabolic stability and membrane permeability compared to methoxy groups .
Physicochemical Properties
Table 1: Key Properties of Selected Analogues
*Estimated based on structural similarity.
†Calculated from ESI-MS data.
- Thermal Stability : Melting points for analogues range from 190–212°C, suggesting that the target compound likely exhibits similar thermal stability, contingent on crystallinity .
Biological Activity
3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure
The compound is characterized by a complex structure that includes a quinoline moiety, which is known for its pharmacological properties. Its molecular formula is C₁₈H₁₈ClN₃O₂, and it features multiple functional groups that contribute to its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinoline Derivative A | S. aureus | 32 µg/mL |
| Quinoline Derivative B | E. coli | 64 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of similar compounds has also been explored. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
In a study examining the effects of related compounds on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Quinoline Derivative C | HeLa | 15.2 |
| Quinoline Derivative D | MCF-7 | 22.5 |
| This compound | TBD | TBD |
The mechanisms underlying the biological activities of this compound and its derivatives are multifaceted. They may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .
- Interference with Cell Signaling Pathways : The ability to modulate pathways associated with cell survival and apoptosis is critical for its anticancer effects.
Case Studies
Several case studies have highlighted the potential of quinoline derivatives in clinical applications. For instance:
- A study evaluated the efficacy of quinoline-based compounds in treating resistant strains of bacteria, demonstrating significant improvements in treatment outcomes .
- Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines, revealing promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
